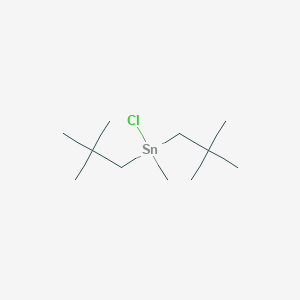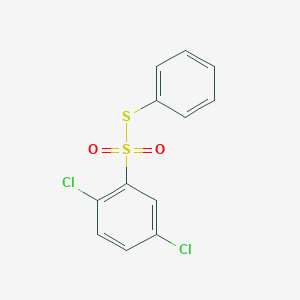
S-Phenyl 2,5-dichlorobenzene-1-sulfonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Phenyl 2,5-dichlorobenzene-1-sulfonothioate: is an organosulfur compound that features a sulfonothioate group attached to a phenyl ring and a dichlorobenzene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl 2,5-dichlorobenzene-1-sulfonothioate typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with thiophenol in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, may be employed to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: S-Phenyl 2,5-dichlorobenzene-1-sulfonothioate can undergo various chemical reactions, including:
Oxidation: The sulfonothioate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonothioate group to thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-Phenyl 2,5-dichlorobenzene-1-sulfonothioate is used as a building block in organic synthesis. It can be employed in the preparation of more complex organosulfur compounds and in the study of reaction mechanisms involving sulfonothioates.
Biology: In biological research, this compound may be used to investigate the effects of sulfonothioate-containing molecules on biological systems. It can serve as a model compound for studying the interactions of organosulfur compounds with proteins and other biomolecules.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials with unique properties.
Wirkmechanismus
The mechanism of action of S-Phenyl 2,5-dichlorobenzene-1-sulfonothioate involves its interaction with molecular targets such as enzymes and receptors. The sulfonothioate group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
- S-Phenyl benzene-1-sulfonothioate
- S-Phenyl 2-chlorobenzene-1-sulfonothioate
- S-Phenyl 4-chlorobenzene-1-sulfonothioate
Comparison: Compared to these similar compounds, S-Phenyl 2,5-dichlorobenzene-1-sulfonothioate is unique due to the presence of two chlorine atoms on the benzene ring. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
88522-56-9 |
|---|---|
Molekularformel |
C12H8Cl2O2S2 |
Molekulargewicht |
319.2 g/mol |
IUPAC-Name |
1,4-dichloro-2-phenylsulfanylsulfonylbenzene |
InChI |
InChI=1S/C12H8Cl2O2S2/c13-9-6-7-11(14)12(8-9)18(15,16)17-10-4-2-1-3-5-10/h1-8H |
InChI-Schlüssel |
YZUOHPVTKINPCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-propyl-1,3-dithiane](/img/structure/B14378214.png)
![Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]-](/img/structure/B14378222.png)
![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)
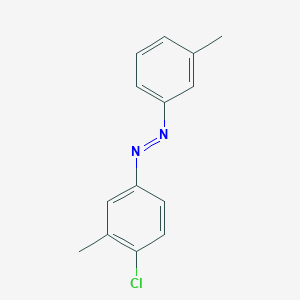
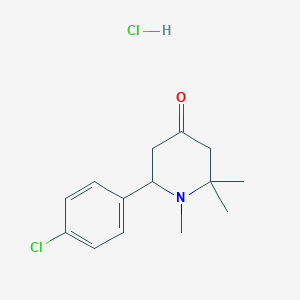
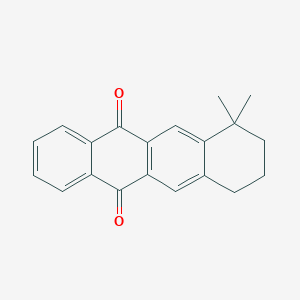
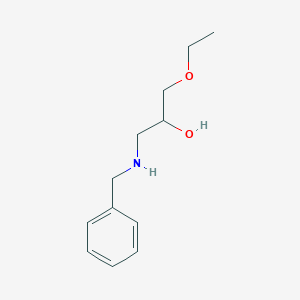
![1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B14378256.png)

![Hexyl[bis(methylsulfanyl)]borane](/img/structure/B14378262.png)
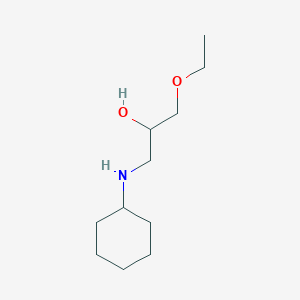
![8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14378270.png)
![Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14378276.png)
